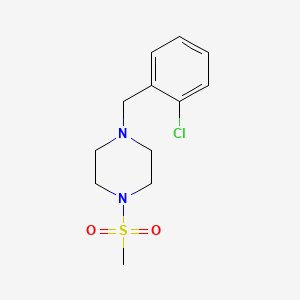

1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine is a chemical compound with potential applications in various fields due to its unique structure and properties. It belongs to the class of piperazine derivatives, characterized by the presence of a piperazine ring, a versatile scaffold in medicinal chemistry.

Synthesis Analysis

The synthesis of similar piperazine compounds typically involves nucleophilic substitution reactions. For example, 1-benzhydryl-4-methanesulfonyl-piperazine was synthesized by substituting 1-benzhydryl-piperazine with methyl sulfonyl chloride (Naveen et al., 2007). Such methods are often characterized by specific reaction conditions and reagents, which determine the structure and properties of the final product.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be determined using techniques like X-ray crystallography. In a study, the crystal structure of a related compound revealed that the piperazine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral (Naveen et al., 2007). Such structural insights are crucial for understanding the compound's interactions and reactivity.

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions due to their functional groups. For instance, hyperbranched polymers were synthesized from 1-(2-aminoethyl)piperazine, demonstrating the reactivity of the piperazine group in polyaddition reactions (Yan & Gao, 2000). These reactions often lead to products with interesting chemical and physical properties.

Physical Properties Analysis

The physical properties of piperazine compounds vary based on their molecular structure. For example, the compound 1-benzhydryl-4-methanesulfonyl-piperazine crystallizes in the monoclinic crystal class, with specific cell parameters (Naveen et al., 2007). These properties are important for applications in material science and pharmacology.

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of piperazine derivatives are influenced by their functional groups and molecular structure. Studies on similar compounds show a range of activities and interactions based on their structural configuration (Yan & Gao, 2000). Understanding these properties is essential for their application in drug design and synthesis of novel materials.

Wissenschaftliche Forschungsanwendungen

Automated Pre-Column Derivatization and HPLC Analysis

1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine and similar compounds have been used in the development of sensitive and selective methods for the determination of specific drugs in human plasma. This involves automated pre-column chemical derivatization followed by high-performance liquid chromatography (HPLC) with fluorescence detection, facilitating the analysis of drug concentrations within biological matrices for pharmacokinetic studies (Kline, Kusma, & Matuszewski, 1999).

In Vitro Oxidative Metabolism

Compounds structurally related to 1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine, such as Lu AA21004, a novel antidepressant, have been studied for their metabolism using human liver microsomes, liver S9 fraction, and recombinant enzymes. These studies help in understanding the metabolic pathways and potential drug interactions of new pharmaceutical compounds (Hvenegaard et al., 2012).

Antibacterial Activity

The structure-activity relationship (SAR) of piperazine derivatives, including those with modifications at the piperazine group, has been explored for their antibacterial activity. These studies contribute to the development of new antibacterial agents effective against resistant strains of bacteria (Matsumoto & Minami, 1975).

Adenosine A2B Receptor Antagonism

1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, structurally related to 1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine, have been developed and characterized as adenosine A2B receptor antagonists. These compounds have potential therapeutic applications in treating diseases related to adenosine receptor dysfunction (Borrmann et al., 2009).

Hyperbranched Polymer Synthesis

Hyperbranched polymers with multiamino groups have been synthesized using 1-(2-aminoethyl)piperazine and divinyl sulfone, without any catalysts. This synthesis strategy opens new avenues for developing materials with unique properties for various industrial applications (Yan & Gao, 2000).

Crystal Structure Analysis

The crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine has been analyzed, revealing insights into the conformational properties and molecular interactions within crystalline materials. This information is crucial for the design of materials with specific physical and chemical characteristics (Naveen et al., 2007).

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-methylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZDBZKOUPZRRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)

![2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)

![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5524554.png)

![2-(1,2-benzisoxazol-3-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5524556.png)

![6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524572.png)

![2-[(2-nitro-2-phenylvinyl)thio]pyridine](/img/structure/B5524582.png)

![4-ethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5524584.png)

![(1S*,5R*)-3-[4-(4-methoxyphenyl)-4-oxobutanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524586.png)

![2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5524599.png)

![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)